2,2-Difluoro-2-phenylethanamine HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2-difluoro-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10,6-11)7-4-2-1-3-5-7;/h1-5H,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEYOJKYXHRUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39625-10-0 | |
| Record name | 2,2-difluoro-2-phenylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization of 2,2 Difluoro 2 Phenylethanamine Hcl
Reactions Involving the Primary Amine Functionality
The primary amine group in 2,2-Difluoro-2-phenylethanamine (B3031608) HCl is a key site for various chemical modifications, including N-alkylation, N-acylation, and condensation reactions. researchgate.netnih.gov
N-alkylation of primary amines like 2,2-Difluoro-2-phenylethanamine can be achieved using various alkylating agents. For instance, the N-alkylation of 1,2-diaminoethane with alcohols has been successfully carried out using a CuO-NiO/γ-Al2O3 catalyst. researchgate.net This method demonstrates the feasibility of introducing alkyl groups onto the nitrogen atom. Both primary and secondary alcohols can be used in this catalytic system. researchgate.net Another example involves the alkylation of 2,2-difluoroethylamine (B1345623) derivatives with 2,2-difluoro-1-haloethanes. google.com
N-acylation, the reaction of the amine with an acylating agent such as an acid chloride or anhydride, is a common method for the synthesis of amides. This reaction is typically straightforward and results in the formation of a stable amide bond. The stability of the resulting N-acyl derivative can be influenced by the nature of the acyl group.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Primary Amine | Alcohol | CuO-NiO/γ-Al2O3 | N-Alkyl Amine |
| Primary Amine | Acid Halide | Base | N-Acyl Amide |
| 2,2-difluoroethylamine | 2,2-difluoro-1-haloethane | Not specified | N-Alkyl-2,2-difluoroethylamine |
Amides can be synthesized from 2,2-Difluoro-2-phenylethanamine HCl through condensation reactions with carboxylic acids. These reactions are often facilitated by condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Borate esters, such as B(OCH2CF3)3, have also been shown to be effective reagents for direct amidation. nih.gov
The formation of ureas involves the reaction of the primary amine with an isocyanate or by controlled reaction with phosgene (B1210022) or a phosgene equivalent followed by another amine. Diarylureas, for example, have been synthesized and show an excellent ability to bind to various receptors and enzymes. nih.gov The urea (B33335) moiety can participate in hydrogen bonding, which is crucial for molecular recognition. nih.gov
| Reaction Type | Reagents | Key Features |
| Amide Formation | Carboxylic Acid, Condensing Agent (e.g., DCC, EDC) | Forms a stable amide bond. |
| Amide Formation | Carboxylic Acid, B(OCH2CF3)3 | Direct amidation under mild conditions. nih.gov |
| Urea Formation | Isocyanate or Phosgene derivative | Creates a urea linkage with hydrogen bonding capabilities. nih.gov |
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.orglibretexts.org The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. wikipedia.org These imine derivatives can be further modified or used in subsequent synthetic steps.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 2,2-Difluoro-2-phenylethanamine | Aldehyde or Ketone | Acid catalyst, removal of water | Imine (Schiff Base) |
Reactivity of the Fluoroalkane Moiety
The geminal difluoro group significantly influences the molecule's properties, including its stability and the reactivity of adjacent bonds.
However, defluorination can occur under certain conditions. For example, β-fluoro carbonyl compounds with an acidic α-proton can be unstable and eliminate hydrogen fluoride. acs.org While direct nucleophilic displacement of fluorine in this compound is unlikely under normal conditions, enzymatic processes or reactions involving strong reducing agents could potentially lead to C-F bond cleavage. nih.govrutgers.edu
| Bond Type | Bond Dissociation Energy (approx. kJ/mol) | Relative Reactivity in S(_N)2 |
| C-H | 413 | - |
| C-C | 348 | - |
| C-F | 485 | Low |
The presence of two fluorine atoms on the same carbon has a profound stereoelectronic effect on the neighboring chemical bonds. The strong inductive effect of the fluorine atoms can influence the acidity of adjacent C-H bonds and the basicity of the nearby amine group. rsc.orgnih.gov This effect is a key consideration in the rational design of molecules containing this motif. nih.govresearchgate.net
Furthermore, the C-F bonds can participate in hyperconjugation, where electron density from adjacent C-H bonds is donated into the antibonding σ* orbital of the C-F bond. nih.gov This interaction can influence the conformation of the molecule. The introduction of gem-difluorination has been shown to alter the conformational preferences in various molecular systems, which can in turn affect their physicochemical properties. nih.gov
Aromatic Ring Functionalization and Transformations
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of benzene (B151609) and its derivatives. The outcome of these reactions is governed by the nature of the substituents already present on the aromatic ring. wikipedia.orglibretexts.org These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para). organicchemistrytutor.comlibretexts.org
The 2,2-difluoro-2-phenylethanamine side chain, particularly in its protonated hydrochloride form, is expected to be a deactivating group. The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms significantly reduces the electron density of the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. numberanalytics.comlasalle.edu This deactivation is a common feature of substituents bearing electronegative atoms. libretexts.org
Furthermore, the protonated amino group (-NH3+) is a powerful deactivating group with a strong meta-directing influence. organic-chemistry.orgyoutube.com Even in the case of the free base, the electron-withdrawing nature of the gem-difluoro group would likely dominate, directing incoming electrophiles to the meta position. This is because the electron-withdrawing inductive effect destabilizes the positively charged intermediates (sigma complexes) formed during ortho and para attack more than the intermediate for meta attack. organicchemistrytutor.com
Consequently, standard electrophilic aromatic substitution reactions on this compound are predicted to be sluggish and require forcing conditions. The major products would be the meta-substituted derivatives.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions on this compound
| Reaction Type | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrophenyl)-2,2-difluoroethanamine HCl |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 1-(3-Bromophenyl)-2,2-difluoroethanamine HCl or 1-(3-Chlorophenyl)-2,2-difluoroethanamine HCl |
| Sulfonation | Fuming H₂SO₄ | 3-(1-Amino-2,2-difluoroethyl)benzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction is unlikely to proceed due to the strongly deactivated ring. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Reaction is unlikely to proceed due to the strongly deactivated ring. |
Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Ring
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For 2,2-Difluoro-2-phenylethanamine to be a substrate in such reactions, its phenyl ring would first need to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate (OTf). This initial functionalization would likely be achieved through methods other than direct electrophilic substitution, for instance, via a Sandmeyer reaction on an aniline (B41778) precursor.
Once a halo- or triflate-substituted derivative of 2,2-Difluoro-2-phenylethanamine is obtained, it could potentially undergo a variety of palladium-catalyzed cross-coupling reactions. The presence of an electron-withdrawing group on the aromatic ring can sometimes be beneficial for the oxidative addition step in the catalytic cycle of these reactions. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organic halide or triflate. libretexts.org It is widely used for the formation of biaryl structures. A hypothetical Suzuki-Miyaura coupling of a bromo-substituted derivative of 2,2-Difluoro-2-phenylethanamine with an arylboronic acid would yield a biphenyl (B1667301) derivative. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. nih.govnih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org An aryl halide derivative of 2,2-Difluoro-2-phenylethanamine could be coupled with various alkenes to introduce a vinyl group onto the phenyl ring. organic-chemistry.orgnumberanalytics.com The reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.org
Table 2: Representative Examples of Palladium-Catalyzed Cross-Coupling Reactions Applicable to Functionalized Aryl Halides
| Reaction Name | Aryl Halide Substrate Example | Coupling Partner | Palladium Catalyst | Ligand | Base | Product Type | Ref. |
| Suzuki-Miyaura Coupling | 4-Bromobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Biaryl | organic-chemistry.org |
| Heck Reaction | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ | P(o-tol)₃ | NEt₃ | Substituted Styrene | wikipedia.org |
| Buchwald-Hartwig Amination | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ | BrettPhos | NaOtBu | Diaryl-amine | nih.govmit.edu |
| Sonogashira Coupling | 4-Iodobenzonitrile | Phenylacetylene | Pd(PPh₃)₄ | - | CuI, NEt₃ | Diaryl-acetylene | organic-chemistry.org |
The successful application of these reactions to a derivative of 2,2-Difluoro-2-phenylethanamine would depend on the compatibility of the reaction conditions with the primary amine and the gem-difluoro functionalities. The amine group may require protection, for example, as a Boc or Cbz group, to prevent side reactions, although modern catalyst systems often exhibit high functional group tolerance. nih.govrsc.org
Stereochemical Aspects of 2,2 Difluoro 2 Phenylethanamine Hcl and Its Analogues
Enantiomer Synthesis and Separation
The preparation of enantiomerically pure 2,2-Difluoro-2-phenylethanamine (B3031608) HCl is a significant challenge that has been addressed through various sophisticated synthetic and separation strategies. These methods are essential for isolating the desired enantiomer, as stereoisomers often exhibit different pharmacological and toxicological profiles.
Chiral auxiliary-based asymmetric synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. sigmaaldrich.com In this approach, a prochiral substrate is temporarily bonded to a chiral molecule (the auxiliary), which directs subsequent chemical transformations to occur on one face of the molecule, leading to the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is cleaved and can often be recycled. sigmaaldrich.com
For the synthesis of chiral amines, common auxiliaries include derivatives of ephedrine, oxazolidinones (e.g., Evans auxiliaries), and sulfinamides such as (R)- and (S)-2-methyl-2-propanesulfinamide. sigmaaldrich.com For instance, a practical and highly enantioselective Reformatsky reaction has been described for producing α,α-difluoro-β-lactams using a commercially available amino alcohol ligand. This method yields products with high enantioselectivity (in excess of 99% ee), which can serve as precursors to chiral difluorinated amines. rsc.org The chiral 1-phenylethylamine (B125046) (α-PEA) moiety is another privileged structure frequently incorporated into chiral auxiliaries for the diastereoselective synthesis of medicinally relevant substances. nih.gov
Asymmetric hydrogenation is a highly efficient method for producing chiral compounds, including amines. This technique involves the hydrogenation of a prochiral precursor, such as an enamine or a dehydroamino acid derivative, using a chiral catalyst. The catalyst, typically a transition metal complex (e.g., Rhodium or Iridium) with a chiral ligand, facilitates the addition of hydrogen across the double bond in a stereoselective manner. nih.govnih.gov
A reported method for the preparation of N-phthaloyl dehydroamino acid esters from vinyl bromides provides substrates for this process. Subsequent Rhodium-catalyzed asymmetric hydrogenation of these esters using chiral phosphine (B1218219) ligands, such as TangPhos, yields the corresponding amino acid products with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). nih.gov This methodology is applicable to the synthesis of chiral amines by generating a chiral center at the carbon adjacent to the nitrogen atom.
Chiral resolution via the formation of diastereomeric salts is a classical, yet highly effective and economically viable method for separating enantiomers on an industrial scale. nih.gov This technique involves reacting a racemic mixture of an amine, such as 2,2-Difluoro-2-phenylethanamine, with an enantiomerically pure chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. nih.govbme.hu
This difference in solubility allows for their separation by fractional crystallization. The success of the resolution is dependent on several factors, including the choice of solvent, the molar ratio of the racemate to the resolving agent, and the filtration temperature. nih.gov For example, the resolution of p-chloromandelic acid with (R)-α-phenylethylamine has been systematically studied to optimize these conditions. nih.gov The underlying basis for this separation lies in the different crystal packing and intermolecular interactions, such as hydrogen bonding and halogen interactions, within the diastereomeric salt crystals. nih.gov After separation, the desired enantiomer of the amine can be recovered by treating the purified diastereomeric salt with a base.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity of chiral compounds. One common approach is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatization reagent (CDR) to form a pair of diastereomers. nih.govmdpi.com These diastereomers can be readily separated on a conventional achiral stationary phase, such as a C18 column. nih.gov
For amines, a variety of CDRs are available that react with the primary amino group. The resulting diastereomers can then be quantified, often using sensitive detection methods like fluorescence or mass spectrometry. researchgate.netniph.go.jp The choice of CDR can significantly improve detection sensitivity and chromatographic resolution. nih.gov For example, a method for separating fluoroquinolone enantiomers involves derivatization with protected L-proline, achieving excellent resolution (Rs > 4) on a C18 column. nih.gov This allows for the precise quantification of trace amounts of the unwanted enantiomer.
| Chiral Derivatization Reagent (CDR) | Analyte Type | Detection Method | Reference |
| N-[4-(6-Methoxy-2-benzoxazolyl)]benzoyl-L-proline (BOX-L-Pro) | Enantiomeric Amines | Fluorometric (Ex: 325 nm, Em: 432 nm) | researchgate.net |
| (R)-(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole ((R)-(-)-DBD-Py-NCS) | Phenethylamines | Fluorescence (Ex: 450 nm, Em: 560 nm) & ESI-TOF-MS | niph.go.jp |
| N-Boc-L-proline | Fluoroquinolones (WCK 1152/1153) | UV/Vis (290 nm) | nih.gov |
| 4-(2-carboxypyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole (NBD-Pro) | Amines | Not Specified | researchgate.net |
Impact of Stereochemistry on Biological Activity and Receptor Interactions
The three-dimensional structure of a molecule is paramount to its biological function, as interactions with chiral biological targets like enzymes and receptors are highly stereospecific. The two enantiomers of a chiral drug can exhibit markedly different pharmacological activities, potencies, and metabolic fates. mdpi.com
Conformational Analysis of the Difluorinated Ethanamine Scaffold
The conformational preferences of the 2,2-Difluoro-2-phenylethanamine scaffold are significantly influenced by the presence of the two fluorine atoms on the carbon adjacent to the amino group. The study of the simpler analogue, 2,2-difluoroethylamine (B1345623) hydrochloride, provides critical insight into the governing principles. nih.gov
Analysis reveals a pronounced "double gauche effect," where the most stable conformation is one in which the positively charged ammonium (B1175870) group (NH3+) is in a gauche relationship with both fluorine atoms. nih.gov This preference is counterintuitive if one only considers steric hindrance, but it is driven by powerful stabilizing forces. The primary force is the electrostatic attraction between the positively charged nitrogen and the highly electronegative fluorine atoms. nih.gov
Furthermore, hyperconjugative interactions play a secondary but important role. These involve the donation of electron density from filled σ C-H bonding orbitals into empty σ* C-F antibonding orbitals. This interaction is optimal at a specific dihedral angle and contributes to the stability of the gauche conformation. nih.govyoutube.com These electrostatic and hyperconjugative forces are so significant that they dictate the conformational equilibrium even in aqueous solutions where solvent effects might be expected to attenuate them. nih.gov This defined conformational preference of the difluorinated ethanamine scaffold likely plays a crucial role in how the molecule presents itself to and interacts with its biological targets.
Applications of 2,2 Difluoro 2 Phenylethanamine Hcl in Medicinal Chemistry
Building Block in Drug Discovery and Development
2,2-Difluoro-2-phenylethanamine (B3031608) HCl serves as a fundamental component in the early stages of drug discovery, providing a robust scaffold for creating novel molecular entities. Its utility spans from the generation of large compound libraries to the targeted synthesis of promising drug candidates.
Role in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. researchgate.net These libraries are then screened to identify compounds with desired biological activity. The process often involves a "split-mix" synthesis, where a common chemical scaffold is reacted with a diverse set of reagents to generate a vast array of final products.
2,2-Difluoro-2-phenylethanamine HCl is an ideal building block for such libraries due to its primary amine group. This functional group can readily undergo a variety of chemical reactions, such as amidation (reaction with carboxylic acids) or reductive amination (reaction with aldehydes or ketones), allowing for the attachment of numerous and diverse chemical fragments. The presence of the difluorophenylmethyl moiety introduces unique physicochemical properties into each member of the library, such as increased metabolic stability and altered binding capabilities, which are desirable traits in drug candidates. cas.cn The creation of these libraries allows researchers to explore a vast chemical space efficiently, accelerating the discovery of "hit" compounds that can be further developed. researchgate.net
Synthesis of Lead Compounds and Scale-Up Processes
Once a "hit" is identified from a library screening, the next step is to synthesize and test a more focused set of analogues to establish a structure-activity relationship (SAR). This process leads to the identification of a "lead compound," which is a promising candidate for further preclinical development. The synthesis of these lead compounds requires reliable and scalable chemical processes.
The use of this compound as a starting material is advantageous because the synthetic routes to its derivatives are often well-defined. The scalability of these reactions is a critical factor, as increasing quantities of the lead compound are needed for extensive biological testing. The development of efficient synthetic protocols is crucial for advancing a drug discovery project from the laboratory bench to potential clinical application.
Design and Synthesis of Bioactive Molecules
The unique structural and electronic properties of this compound make it a key component in the rational design and synthesis of molecules targeting specific biological systems.
Incorporation into Cannabinoid Receptor Modulators
The endocannabinoid system, which includes the CB1 and CB2 receptors, is a significant therapeutic target for a wide range of conditions, including pain, inflammation, and neurodegenerative diseases. csic.esnih.gov The CB1 receptor is primarily found in the central nervous system, while the CB2 receptor is predominantly expressed in immune cells. nih.gov The development of selective modulators for these receptors is an active area of research, as selective CB2 agonists, for example, could offer anti-inflammatory benefits without the psychotropic side effects associated with CB1 activation. nih.govinformahealthcare.com
The 2-phenylethylamine scaffold is a known pharmacophore for cannabinoid receptor ligands. mdpi.com By incorporating the difluoro-phenyl moiety from this compound, medicinal chemists can create novel analogues designed to have improved selectivity and pharmacological properties. The fluorine atoms can modulate the compound's interaction with the receptor's binding pocket, potentially leading to higher affinity and desired functional activity (agonist, antagonist, or allosteric modulator). dntb.gov.ua The search for new CB2 modulators for treating inflammatory and pain-related disorders is a major focus of current research. nih.gov
Development of Fluoro-Phenethylamine Derivatives
The broader class of fluoro-phenethylamine derivatives is of significant interest in medicinal chemistry. mdpi.com The introduction of fluorine atoms can have profound effects on a molecule's properties. In the case of the gem-difluoro group (CF2) in this compound, it can act as a bioisostere for other functional groups, like a ketone or an ether, while offering enhanced metabolic stability by blocking sites susceptible to oxidation. nih.gov
The primary amine of this compound provides a convenient handle for synthesizing a wide variety of derivatives. The table below illustrates some of the potential transformations.
| Reactant Type | Reaction | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Carboxylic Acid (R-COOH) | Amide Coupling | Amide | Creation of peptide mimics, enzyme inhibitors |
| Aldehyde (R-CHO) / Ketone (R-CO-R') | Reductive Amination | Secondary or Tertiary Amine | Development of receptor agonists/antagonists |
| Sulfonyl Chloride (R-SO2Cl) | Sulfonylation | Sulfonamide | Synthesis of enzyme inhibitors, antibacterial agents |
| Isocyanate (R-NCO) | Urea (B33335) Formation | Urea | Design of kinase inhibitors, receptor modulators |
Utility in the Synthesis of Quinolone and Carbostyril Derivatives
Quinolones and their close relatives, carbostyrils (2-quinolones), are privileged scaffolds in medicinal chemistry, most famously represented by the fluoroquinolone class of broad-spectrum antibiotics. nih.gov The core structure of these molecules is highly versatile and has been adapted to create agents with antibacterial, anticancer, and antiviral properties. mdpi.com
2,2 Difluoro 2 Phenylethanamine Hcl in Organic Synthesis and Materials Science
Reagent in Diverse Organic Transformations
The unique structural features of 2,2-Difluoro-2-phenylethanamine (B3031608) HCl suggest its utility as a reagent in a variety of organic transformations. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the adjacent amine group and the phenyl ring, opening avenues for novel synthetic strategies.
The primary amine group in 2,2-Difluoro-2-phenylethanamine is nucleophilic and can participate in addition reactions with electrophilic species. khanacademy.org In a typical nucleophilic addition reaction, the lone pair of electrons on the nitrogen atom attacks an electron-deficient center, leading to the formation of a new carbon-nitrogen bond. For instance, primary amines react with aldehydes and ketones to form imines, which are valuable intermediates in organic synthesis. researchgate.net
The general mechanism for the reaction of a primary amine with a carbonyl compound involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. While specific studies detailing the nucleophilic addition reactions of 2,2-Difluoro-2-phenylethanamine HCl are not extensively documented in the reviewed literature, its reactivity can be inferred from the general principles of nucleophilic additions. mdpi.comlibretexts.org The fluorine atoms on the adjacent carbon may modulate the nucleophilicity of the amine and the stability of the resulting intermediates.
Table 1: General Examples of Nucleophilic Addition Reactions with Primary Amines
| Electrophile | Nucleophile | Product Type |
| Aldehyde (R-CHO) | Primary Amine (R'-NH₂) | Imine (R-CH=N-R') |
| Ketone (R₂C=O) | Primary Amine (R'-NH₂) | Imine (R₂C=N-R') |
| Acyl Chloride (R-COCl) | Primary Amine (R'-NH₂) | Amide (R-CONH-R') |
This table presents generalized reactions and not specific experimental data for this compound.
Analytical Methodologies for the Characterization and Purity Assessment of 2,2 Difluoro 2 Phenylethanamine Hcl
Spectroscopic Techniques (e.g., NMR, IR, MS)
Spectroscopic methods are fundamental in elucidating the molecular structure of 2,2-Difluoro-2-phenylethanamine (B3031608) HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for confirming the structural integrity of the compound.
¹H NMR (Proton NMR) is used to identify the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) (-CH2-) protons adjacent to the amine, and the amine protons themselves. The coupling between the fluorine atoms and the adjacent protons would result in complex splitting patterns, providing key structural information.
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Characteristic shifts are expected for the carbons of the phenyl ring, the carbon bearing the two fluorine atoms (which would show a triplet due to C-F coupling), and the methylene carbon.
¹⁹F NMR (Fluorine-19 NMR) is particularly important for this compound, as it directly observes the fluorine atoms, providing information about their chemical environment and coupling to other nuclei.
While specific spectral data for 2,2-Difluoro-2-phenylethanamine HCl is not widely published, data for the related compound 2-phenylethylamine hydrochloride can provide some comparative insights. For instance, the ¹H NMR spectrum of 2-phenylethylamine hydrochloride shows characteristic peaks for the phenyl and ethylamine (B1201723) moieties. spectrabase.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
Strong C-F stretching vibrations.
N-H stretching vibrations from the primary amine hydrochloride salt.
Aromatic C-H and C=C stretching vibrations from the phenyl group.
Spectra for the parent compound, 2-phenylethylamine, and its hydrochloride salt are available and show these characteristic peaks. researchgate.netchemicalbook.comchemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition (C₈H₁₀ClF₂N). biosynth.comnih.gov The fragmentation pattern would likely involve the loss of the amine group, fluorine atoms, and cleavage of the ethyl chain, providing additional structural verification. The mass spectrum of the parent compound, 2-phenylethylamine, shows a characteristic molecular ion peak and fragmentation pattern. chemicalbook.com
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic, methylene, and amine protons with C-F coupling. |
| ¹³C NMR | Signals for aromatic, difluoromethyl, and methylene carbons. |
| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms. |
| IR | Characteristic bands for C-F, N-H, aromatic C-H, and C=C bonds. |
| MS | Molecular ion peak corresponding to the chemical formula and characteristic fragmentation. |
Chromatographic Purity Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for determining the purity of this compound by separating it from any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would typically be developed. This would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is usually performed using a UV detector, set to a wavelength where the phenyl group absorbs strongly (around 254 nm). The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of ≥98% as determined by HPLC for related compounds like 2-phenylethylamine hydrochloride. sigmaaldrich.comscbt.comtcichemicals.com
Gas Chromatography (GC): Gas chromatography can also be used for purity analysis, particularly for volatile impurities. Due to the amine group and the hydrochloride salt, derivatization might be necessary to improve the volatility and chromatographic behavior of this compound. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both separating and identifying impurities. GC-MS analysis has been used to identify related compounds like 2-phenylethanol (B73330) in various samples. nih.gov
Table 2: Typical Chromatographic Conditions for Purity Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC | Reversed-phase C18 | Acetonitrile/Water with buffer | UV (e.g., 254 nm) |
| GC | Capillary column (e.g., DB-5) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |
Elemental Analysis and Thermogravimetric Analysis
Elemental Analysis: Elemental analysis is a destructive technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the chemical formula (C₈H₉F₂N·HCl). This analysis is crucial for confirming the empirical formula of the compound. The theoretical elemental composition of this compound (Molecular Weight: 193.62 g/mol ) is approximately: biosynth.comsigmaaldrich.com
Carbon (C): 49.62%
Hydrogen (H): 5.20%
Chlorine (Cl): 18.31%
Fluorine (F): 19.62%
Nitrogen (N): 7.23%
A common acceptance criterion for elemental analysis is that the experimental values should be within ±0.4% of the theoretical values. researchgate.net
Thermogravimetric Analysis (TGA): Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of the compound and to detect the presence of volatile impurities or residual solvents. For this compound, the TGA curve would be expected to show a single, sharp weight loss at its decomposition temperature. The presence of water or other solvents would be indicated by weight loss at lower temperatures. The decomposition would likely involve the loss of hydrogen chloride followed by the breakdown of the organic moiety.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Pathways
The development of efficient, stereoselective, and scalable synthetic routes is paramount for the broader application of the 2,2-Difluoro-2-phenylethanamine (B3031608) scaffold. Current research focuses on overcoming the challenges associated with the introduction of the gem-difluoro unit.
Key areas of investigation include:
Catalytic Asymmetric Synthesis: Achieving high enantioselectivity in the synthesis of chiral difluoromethylated amines is a significant goal. nih.gov Recent strategies have explored the use of chiral ligands in combination with metal catalysts to control stereochemistry during the formation of the carbon-fluorine bonds or subsequent transformations. researchgate.net For instance, the development of chiral phosphoric acid (CPA) catalysts has shown promise in asymmetric Mannich reactions to produce enantioenriched difluoromethylated amines. nih.gov
Novel Fluorinating Reagents: The exploration of new and safer fluorinating agents is an ongoing effort. While reagents like diethylaminosulfur trifluoride (DAST) are effective, their handling can be hazardous. researchgate.net Research into solid-supported reagents or flow chemistry setups could provide safer and more efficient alternatives for industrial-scale production. researchgate.net
C-H Functionalization: Direct C-H functionalization represents a highly atom-economical approach to synthesizing complex molecules. Palladium-catalyzed reactions involving fluorinated diazoalkanes have been reported for the synthesis of gem-difluoro olefins, which can serve as precursors to 2,2-Difluoro-2-phenylethanamine derivatives. nih.govresearchgate.net
Reduction of Fluorinated Precursors: A common strategy involves the reduction of readily available fluorine-containing nitro compounds or other functional groups to the corresponding amine. alfa-chemistry.com This often involves catalytic hydrogenation, providing a cost-effective and sustainable method for amine synthesis.
Table 1: Comparison of Synthetic Strategies for Fluorinated Amines
| Method | Advantages | Disadvantages | Key Reagents/Catalysts | References |
|---|---|---|---|---|
| Catalytic Hydrogenation | Economical, sustainable, uses readily available precursors. | May require high pressure and temperature. | Pd/C, H₂ | alfa-chemistry.com |
| Asymmetric Catalysis | Provides access to enantiomerically pure compounds. | Can be expensive, requires specialized ligands. | Chiral Phosphoric Acids, Rhodium complexes | nih.govnih.gov |
| Flow Chemistry | Enhanced safety, precise control over reaction conditions. | Initial setup costs can be high, potential for clogging. | DAST, Selectfluor | researchgate.net |
| C-H Functionalization | High atom economy, direct synthesis. | Can suffer from issues with regioselectivity and substrate scope. | Palladium catalysts, fluorinated diazoalkanes | nih.govresearchgate.net |
Targeted Drug Design Incorporating the 2,2-Difluoro-2-phenylethanamine Scaffold
The 2-phenethylamine framework is a well-established pharmacophore found in a vast array of biologically active compounds, including neurotransmitters and therapeutic agents. nih.govresearchgate.net The introduction of a gem-difluoro group at the benzylic position offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules.
Future drug design efforts are likely to focus on:
Bioisosteric Replacement: The difluoromethyl group (CF₂H) is recognized as a bioisostere for hydroxyl, thiol, or amide groups. nih.gov This allows medicinal chemists to replace these functional groups in known drugs with the CF₂ group to potentially improve metabolic stability, membrane permeability, and binding affinity.
Structure-Activity Relationship (SAR) Studies: Systematic exploration of how substitutions on the phenyl ring and modifications of the amine functionality of the 2,2-Difluoro-2-phenylethanamine scaffold affect biological activity will be crucial. nih.govnih.govresearchgate.net Such studies can guide the design of more potent and selective drug candidates.
Conformational Restriction: The fluorine atoms can influence the preferred conformation of the molecule, which can lead to enhanced binding to a specific biological target. researchgate.net This principle can be exploited to design more selective ligands for receptors and enzymes.
Table 2: Potential Applications of the 2,2-Difluoro-2-phenylethanamine Scaffold in Drug Design
| Therapeutic Target Class | Rationale for a Difluorinated Scaffold | Potential Advantages | References |
|---|---|---|---|
| GPCRs (e.g., Serotonin, Dopamine Receptors) | Many phenethylamine-based drugs target these receptors. | Enhanced metabolic stability, altered receptor binding profile. | nih.govnih.gov |
| Enzyme Inhibitors | The CF₂ group can act as a mimic of a transition state or key binding motif. | Increased potency and selectivity, improved pharmacokinetic profile. | researchgate.netnih.gov |
| Ion Channels | Fluorination can modulate the lipophilicity and interaction with the channel pore. | Altered channel gating properties, improved drug-like properties. | researchgate.net |
Investigation of New Biological Targets and Therapeutic Areas
While the phenethylamine (B48288) core suggests activity at aminergic receptors, the unique properties of the 2,2-difluoro-2-phenylethanamine scaffold may lead to interactions with novel biological targets. nih.govunodc.org
Future research should explore:
High-Throughput Screening: Screening libraries of 2,2-difluoro-2-phenylethanamine derivatives against a wide range of biological targets could uncover unexpected activities.
Antiviral and Anticancer Agents: The incorporation of difluoroalkyl groups has been a successful strategy in the development of nucleoside analogs with antiviral and anticancer properties. nih.gov This suggests that the 2,2-difluoro-2-phenylethanamine scaffold could be a valuable building block for new chemotherapeutics.
Neurodegenerative Diseases: Given the role of phenethylamines in neurotransmission, derivatives of 2,2-difluoro-2-phenylethanamine could be investigated for their potential in treating conditions like Parkinson's or Alzheimer's disease. nih.gov
Metabolic Disorders: The phenethylamine structure is also present in compounds that modulate appetite and metabolism. drugbank.com The introduction of fluorine could lead to the development of new treatments for obesity and diabetes.
Advances in Scalable Production for Industrial Applications
For the translational potential of 2,2-Difluoro-2-phenylethanamine HCl to be fully realized, the development of robust and cost-effective large-scale manufacturing processes is essential.
Key considerations for industrial-scale production include:
Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing byproducts. google.com
Continuous Flow Manufacturing: As mentioned earlier, flow chemistry offers significant advantages in terms of safety, scalability, and consistency for fluorination reactions. researchgate.net
Purification Techniques: Developing efficient methods for the purification of the final product and removal of any potentially toxic impurities is a critical aspect of pharmaceutical manufacturing.
Green Chemistry Principles: The implementation of greener synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient will be a key focus for sustainable industrial production. researchgate.netnih.gov The use of catalytic methods over stoichiometric reagents is a prime example. alfa-chemistry.com
Q & A
Q. What are the recommended synthetic routes for 2,2-Difluoro-2-phenylethanamine HCl?
A common approach involves fluorination of a phenylethanamine precursor using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically proceeds via nucleophilic substitution, where hydroxyl or amine groups are replaced by fluorine atoms. Post-fluorination, the amine is protonated with HCl to form the hydrochloride salt. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like elimination or over-fluorination. Characterization of intermediates via NMR is critical to confirm regioselectivity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- and NMR : To verify fluorine substitution patterns and aromatic proton environments.
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns.
- Elemental analysis : Validates stoichiometry (C, H, N, Cl, F).
- HPLC with UV/RI detection : Assesses purity (>98% by area normalization). Batch-specific certificates of analysis (CoA) should be cross-referenced for trace impurities (e.g., residual solvents) .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation. Safety data sheets (SDS) for structurally similar compounds emphasize these precautions due to potential respiratory and dermal toxicity .
Advanced Research Questions
Q. What analytical challenges arise in quantifying trace degradation products of this compound?
Degradation under heat or light may produce de-fluorinated byproducts (e.g., 2-phenylethanamine) or oxidative metabolites. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is recommended for sensitivity. Method validation should include:
Q. How do fluorine substituents influence the compound’s receptor binding or metabolic stability?
Fluorine’s electronegativity enhances metabolic stability by resisting cytochrome P450 oxidation. However, steric effects from the gem-difluoro group may reduce affinity for amine-binding receptors (e.g., trace amine-associated receptors). Comparative studies with non-fluorinated analogs (e.g., phenylethanamine) using radioligand assays or molecular docking can clarify these effects. Fluorinated analogs of related compounds, such as 2-fluoromethamphetamine, show altered pharmacokinetic profiles, suggesting similar metabolic pathways (e.g., N-demethylation) may apply .
Q. What strategies mitigate contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Solubility variability : Use standardized solvents (e.g., DMSO with <0.1% water) for in vitro assays.
- Batch-to-batch purity differences : Require suppliers to provide CoAs with impurity fingerprints.
- Species-specific metabolism : Compare rodent vs. human liver microsome stability data. Meta-analyses should account for these variables, and replication studies are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
